Cyclohexanecarboxylic-1-D1 acid

Übersicht

Beschreibung

Cyclohexanecarboxylic-1-D1 acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 129.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cyclohexanecarboxylic-1-D1 acid, a deuterated derivative of cyclohexanecarboxylic acid, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

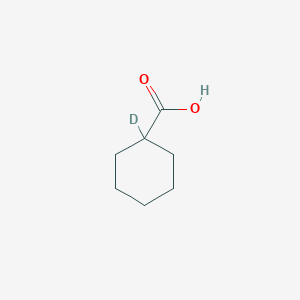

This compound is characterized by a cyclohexane ring with a carboxylic acid functional group. The presence of deuterium (D) at the 1-position alters its physical and chemical properties compared to non-deuterated analogs. This modification can influence its metabolic stability and biological interactions.

1. Neuropharmacological Effects

Research indicates that cyclohexanecarboxylic acid (CCA) can modulate neuronal activity. A study demonstrated that CCA administered intravenously at doses of 200-400 mg/kg resulted in decreased spontaneous simple spike activity in Purkinje cells of rat cerebellar cortex, suggesting an enhancement of GABAergic inhibition . This effect may have implications for treating neurological disorders where GABAergic signaling is disrupted.

2. Antimicrobial Properties

Cyclohexanecarboxylic acid exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth, although the specific mechanisms remain to be fully elucidated . The compound's capacity to disrupt bacterial cell membranes or interfere with metabolic pathways could be potential areas for further investigation.

3. Metabolic Pathways

The degradation pathway of cyclohexanecarboxylic acid has been studied in various anaerobic bacteria, notably Rhodopseudomonas palustris and Geobacter metallireducens. These organisms activate cyclohexanecarboxylic acid to cyclohexanoyl-CoA, which is subsequently metabolized through unique enzymatic pathways . Understanding these pathways could provide insights into bioremediation strategies or the development of biocatalysts.

Neuropharmacological Study

A pivotal study investigated the effects of CCA on Purkinje cells, revealing that it enhances inhibitory neurotransmission. The researchers observed that CCA increased the depression of antidromic field potentials in Purkinje cells when stimulated, indicating a potential therapeutic role in managing conditions like epilepsy or anxiety disorders .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of cyclohexanecarboxylic acid against various bacterial strains. The results indicated significant inhibitory effects on bacterial growth, suggesting its potential as a natural antimicrobial agent . Further exploration into its mechanism could lead to novel applications in food preservation or infection control.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Cyclohexanecarboxylic-1-D1 acid serves as a structural analogue to valproate, which is known for its anticonvulsant properties. Its deuterated form may enhance the pharmacokinetic profile of the drug, potentially leading to improved efficacy and reduced side effects. Research indicates that modifications in the molecular structure can influence the compound's interaction with biological systems, making it a candidate for further development in anticonvulsant therapies .

Case Study: Anticonvulsant Properties

A study examining the anticonvulsant activity of cyclohexanecarboxylic acid derivatives found that certain modifications can significantly enhance their effectiveness against seizure activity. The incorporation of deuterium in the structure may alter metabolic pathways, thereby extending the drug's half-life and improving therapeutic outcomes .

Agricultural Applications

This compound is also explored as a precursor for agricultural chemicals. Its ability to undergo various chemical reactions—such as esterification and amide formation—makes it suitable for synthesizing agrochemicals that can enhance crop yield and resistance to pests .

Case Study: Synthesis of Agrochemicals

Research has demonstrated the utility of cyclohexanecarboxylic acid in developing new herbicides and insecticides. By modifying its chemical structure, researchers have been able to create compounds that exhibit potent biological activity against specific pests while minimizing environmental impact .

Chemical Synthesis and Industrial Applications

In chemical synthesis, this compound is utilized as a building block for various organic compounds. Its carboxyl group allows for diverse reactions, including the formation of esters and amides, which are valuable in producing functional materials and polymers .

Recent studies have focused on the structural characteristics of this compound and its derivatives. The presence of deuterium not only enhances stability but may also provide insights into reaction mechanisms through isotopic labeling techniques . This aspect is particularly beneficial in mechanistic studies where tracking molecular transformations is crucial.

Eigenschaften

IUPAC Name |

1-deuteriocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-RAMDWTOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.